1-(3-Bromo-2-chlorophenyl)ethanone
Overview
Description
1-(3-Bromo-2-chlorophenyl)ethanone: is an organic compound with the molecular formula C8H6BrClO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(3-Bromo-2-chlorophenyl)ethanone can be synthesized through the bromination and chlorination of acetophenone derivatives. One common method involves the bromination of 2-chloroacetophenone using bromine in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in a solvent like carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
1-(3-Bromo-2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as thiourea, leading to the formation of thioethers.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is further functionalized with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like thiourea in anhydrous ethanol, with heating at reflux, are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and aluminum chloride in solvents like carbon tetrachloride are used under controlled temperatures.
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Further Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(3-Bromo-2-chlorophenyl)ethanone is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chlorophenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring makes the compound more susceptible to nucleophilic attack. Additionally, the carbonyl group in the ethanone moiety can participate in various chemical reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
- 1-(2-Bromo-3-chlorophenyl)ethanone
- 1-(3-Bromo-5-chlorophenyl)-2,2-dichloroethanone
Comparison:
1-(3-Bromo-2-chlorophenyl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
1-(3-bromo-2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQYDIUKOZQSOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295879 | |
Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-62-6 | |
Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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